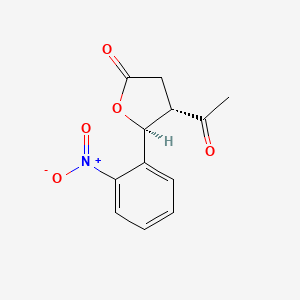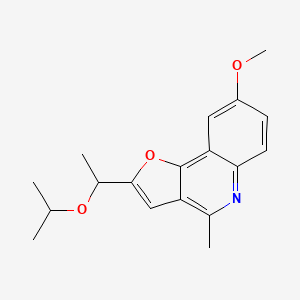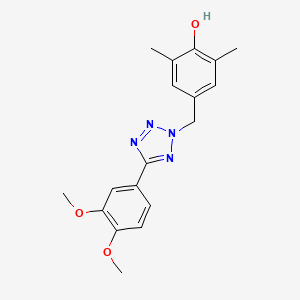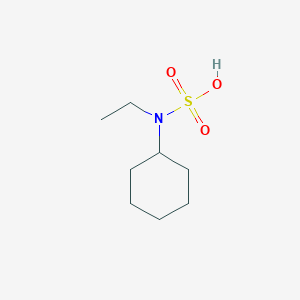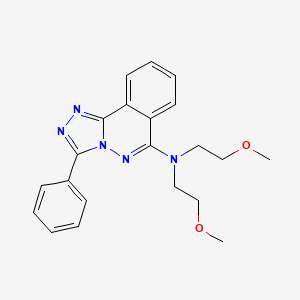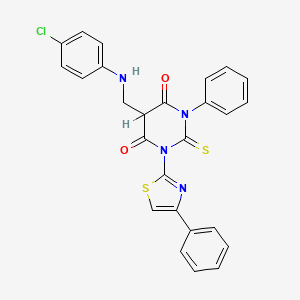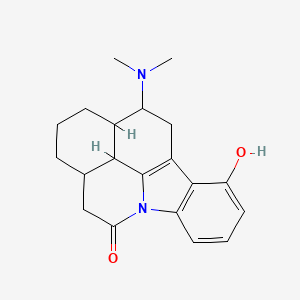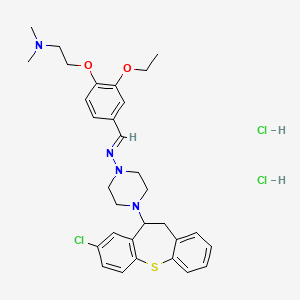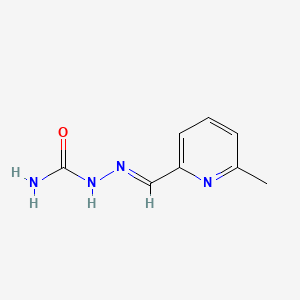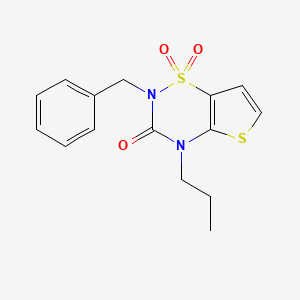
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thieno and thiadiazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide typically involves the cyclization of precursor compounds under specific conditions. One method involves the use of alkoxy magnesium as an alkaline cyclization agent in an organic solvent at temperatures ranging from 40°C to 157°C . This process enhances the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-4-hydroxy-2-methyl-2H-thieno(2,3-e)-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical properties and applications.
Uniqueness
What sets 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2-(phenylmethyl)-4-propyl-, 1,1-dioxide apart is its specific combination of functional groups and ring structures, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
214916-49-1 |
|---|---|
Molekularformel |
C15H16N2O3S2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-benzyl-1,1-dioxo-4-propylthieno[2,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-9-16-14-13(8-10-21-14)22(19,20)17(15(16)18)11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3 |
InChI-Schlüssel |
PRDAUGRTSQSAQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C=CS2)S(=O)(=O)N(C1=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)
